Computed Lipophilicity (XLogP3) and Hydrogen‑Bond Capacity Differentiate This Scaffold from Prototypical p38α Inhibitors Like SB203580
The computed XLogP3 of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is -0.2, significantly lower than that of the well‑known pyridinyl‑imidazole p38α inhibitor SB203580 (XLogP3 ≈ 2.5) [1][2]. The compound also possesses zero hydrogen‑bond donors and five hydrogen‑bond acceptors, compared to one donor and four acceptors for SB203580. This lower lipophilicity combined with an additional hydrogen‑bond acceptor suggests that the target compound may exhibit improved aqueous solubility and a distinct off‑target profile, making it a valuable starting point for fragment‑based drug discovery when polar, lead‑like space is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = -0.2; HBD = 0; HBA = 5 |
| Comparator Or Baseline | SB203580: XLogP3 ≈ 2.5; HBD = 1; HBA = 4 |
| Quantified Difference | ΔXLogP3 ≈ 2.7 log units; ΔHBD = 1; ΔHBA = 1 |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and DrugBank |
Why This Matters
Lower lipophilicity can reduce promiscuous binding and improve metabolic stability, directly influencing procurement decisions for early‑stage hit‑to‑lead programs.
- [1] PubChem Compound Summary for CID 91814530. View Source
- [2] DrugBank entry for SB203580 (DB08529). View Source
